2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine

4,6-diaminopyrimidine SAR kinase inhibitor scaffold

Research pain point: asymmetric 4,6-diaminopyrimidine analogs with precise substitution patterns are稀缺 for SAR validation. This compound delivers the exact 2-cyclopropyl + N4,N4-diethyl + N6-methyl triad. - Unique substitution not replicated by N4,N6-dimethyl or des-cyclopropyl analogs. - N4,N4-diethyl tertiary amine is chemically inert, enabling focused N6-derivatization libraries. - ≥95% purity, gram-scale stock available from multiple suppliers. Procure for: Kinase inhibitor selectivity panels or agrochemical fungicide screening (Botrytis, Septoria).

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1535316-73-4
Cat. No. B1470502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine
CAS1535316-73-4
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=C1)NC)C2CC2
InChIInChI=1S/C12H20N4/c1-4-16(5-2)11-8-10(13-3)14-12(15-11)9-6-7-9/h8-9H,4-7H2,1-3H3,(H,13,14,15)
InChIKeyYBXQJIBKLAPJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine: Identity and Procurement


2-Cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine (CAS 1535316-73-4) is a synthetic 4,6-diaminopyrimidine derivative with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol [1]. The compound features a pyrimidine core substituted with a cyclopropyl group at the 2-position, an N4,N4-diethylamino group, and an N6-methylamino group . It belongs to the broader class of cyclopropyl-substituted diaminopyrimidines, which have been investigated as fungicidal crop protection agents and as kinase inhibitor scaffolds in medicinal chemistry [2]. The compound is commercially available from screening compound suppliers including Life Chemicals and Toronto Research Chemicals (TRC), typically at ≥95% purity, positioning it as a research-grade building block or screening compound for early-stage drug discovery and agrochemical research programs [1]. IMPORTANT CAVEAT: As of the evidence cutoff, no peer-reviewed primary research articles or patents were identified that report quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) specifically for this compound in accessible, non-excluded sources. The differentiation evidence presented below relies predominantly on structural comparison, predicted physicochemical properties, class-level inference from patent literature on close analogs, and commercial procurement data.

Unique 4,6-diaminopyrimidine chemotype with 2-cyclopropyl and differentiated N4,N4-diethyl / N6-methyl substitution
Research-grade screening compound from multiple suppliers; no peer-reviewed bioactivity data identified
Structural comparison with analogs required to define SAR; not a validated probe

Why Generic Substitution Fails: Structural Specificity


Within the 4,6-diaminopyrimidine chemical space, small variations in substitution pattern can produce large shifts in target engagement, physicochemical profile, and biological outcome. The target compound's specific triad — a 2-cyclopropyl ring, an N4,N4-diethyl tertiary amine, and an N6-methyl secondary amine — cannot be trivially replaced by analogs bearing N4,N6-dimethyl (CAS 1508643-12-6, MW 178.23), N4-isobutyl (CAS 1536764-13-2, MW 220.31), or des-cyclopropyl N4,N4-diethyl-N6-methyl (CAS 1508664-40-1, MW 180.25) variants without altering key molecular recognition features . The 2-cyclopropyl group constrains the conformational landscape and modulates the electron density of the pyrimidine ring, while the differentiated N4,N4-diethyl vs. N6-methyl amine pattern creates an asymmetric hydrogen-bond donor/acceptor profile that is absent in symmetrically substituted analogs [1][2]. In the fungicide patent literature, cyclopropyl-substituted diaminopyrimidines were specifically claimed as providing unexpectedly superior fungicidal activity at low application rates compared to alkynyl-substituted counterparts, demonstrating that the cyclopropyl moiety is not interchangeable [3]. For procurement decisions, substituting a cheaper or more readily available analog without this precise substitution pattern risks invalidating SAR hypotheses, compromising hit expansion campaigns, or missing the specific physicochemical property window required for a given assay.

2-Cyclopropyl vs Des-cyclopropyl
Removal of the 2-cyclopropyl group alters ring electronics and conformational constraint, which may shift target engagement and metabolic stability. Direct replacement without supporting data is not advised.
N4,N4-Diethyl vs Symmetric N4,N6-Dimethyl
Tertiary N4,N4-diethyl (0 HBD) vs symmetric secondary amines (2 HBD) changes hydrogen-bond donor count and steric profile; the asymmetric pattern may drive different kinase selectivity.
Capped N4 vs N4-Monoalkyl Building Blocks
N4,N4-diethyl is chemically inert to acylation/alkylation, limiting derivatization to N6 only. N4-monoalkyl analogs offer additional reactive handles, requiring different synthetic strategies and SAR exploration plans.

Differentiation Evidence vs. Closest Analogs


Differentiated N4,N4-Diethyl/N6-Methyl vs. Symmetric Dimethyl Substitution

The target compound (CAS 1535316-73-4) bears a unique differentiated amine substitution pattern: a tertiary N4,N4-diethylamino group paired with a secondary N6-methylamino group on the same 2-cyclopropyl-4,6-diaminopyrimidine core. This contrasts with the more common symmetric 2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine (CAS 1508643-12-6, MW 178.23) [1]. The target compound provides two distinct amine environments: the N4 tertiary amine (no hydrogen-bond donor) and the N6 secondary amine (one hydrogen-bond donor), whereas the dimethyl analog offers only secondary amines at both positions (two HBD) [2]. In kinase inhibitor SAR, differentiated N4/N6 substitution has been shown to drive selectivity across the kinome by engaging distinct hinge-region residues [3]. The diethyl substitution at N4 also increases steric bulk (calculated molar refractivity) and lipophilicity relative to dimethyl, which directly impacts membrane permeability and CYP450 interaction profiles [4].

Amine Substitution
Context-dependent
N4: tertiary amine (0 HBD)
N6: secondary amine (1 HBD)
Total HBD: 1
N4: secondary amine (1 HBD)
N6: secondary amine (1 HBD)
Total HBD: 2 (sym-dimethyl)
Asymmetric pharmacophore may offer distinct hinge-binding interactions.
No co-crystal or biochemical data available for direct comparison.
4,6-diaminopyrimidine SAR kinase inhibitor scaffold asymmetric amine substitution hydrogen-bond donor/acceptor profile

Predicted pKa and Lipophilicity vs. Des-Cyclopropyl Analog

Predicted physicochemical properties for the target compound are available from chemical database entries and provide a quantitative basis for differentiation from the des-cyclopropyl analog N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine (CAS 1508664-40-1, MW 180.25) [1]. The target compound has a predicted pKa of 6.39±0.50, predicted density of 1.133±0.06 g/cm³, and predicted boiling point of 378.4±27.0 °C [1]. The 2-cyclopropyl group increases molecular weight by 40.06 Da compared to the des-cyclopropyl analog and introduces a strained cycloalkyl ring that influences both electronic distribution across the pyrimidine core and conformational rigidity [2]. The cyclopropyl group is a common motif in drug design for improving metabolic stability by blocking CYP450-mediated oxidation at the pyrimidine 2-position while modulating lipophilicity within a narrow range [3].

Predicted pKa
Data to verify
pKa ~6.39 (predicted)
MW 220.31
pKa not reported
MW 180.25 (des-cyclopropyl)
Cyclopropyl shifts pKa near pH 6–7, potentially altering ionized fraction and permeability.
Computational predictions only; experimental logD not available.
physicochemical properties pKa prediction drug-likeness permeability solubility

Cyclopropyl Diaminopyrimidines as Fungicides: Class-Level Evidence

US Patent Application US20100081679A1 specifically claims cyclopropyl-substituted diaminopyrimidines as fungicides, explicitly distinguishing them from the alkynyl-substituted diaminopyrimidines known from DE 4029650 A1 [1]. The patent states that 'in particular at low application rates, the fungicidal activity of these [alkynyl-substituted] compounds is not always sufficient,' and that the claimed cyclopropyl-substituted compounds 'achieve the objects mentioned at least in some aspects and are therefore suitable as fungicides' with advantages over the prior art [1]. The generic Formula (I) encompasses compounds where the pyrimidine ring can bear cyclopropyl and various amine substituents, a structural class that includes the target compound's core scaffold [1]. While the target compound itself is not explicitly exemplified in this patent, its 2-cyclopropyl-4,6-diaminopyrimidine architecture falls within the claimed structural genus [2]. Additionally, pyrimidine derivatives of formula (I) where substituents include cyclopropyl or 1-methylcyclopropyl are separately claimed as plant growth regulators and fungicides in related patent literature [3].

Fungicidal Class
Class-level
Patent claims cyclopropyl-substituted diaminopyrimidines exhibit improved fungicidal activity at low application rates versus alkynyl-substituted prior art.
Compound falls within claimed structural genus; no specific MIC data for this CAS.
Class-level inference; individual compound activity unverified.
fungicide crop protection diaminopyrimidine structure-activity relationship cyclopropyl

Vendor Availability and Pricing vs. Closest In-Stock Analogs

The target compound is commercially available from at least two established screening compound suppliers: Life Chemicals (catalog F1967-5138, ≥95% purity) and Toronto Research Chemicals (TRC, catalog C200276) [1]. Pricing as of 2023: Life Chemicals offers 1g at ~$580, 5g at ~$1,909, and 10g at ~$2,675; TRC offers 1g at ~$570 [1]. In contrast, the des-cyclopropyl analog N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine (CAS 1508664-40-1, MW 180.25) is listed by similar vendors typically at lower cost, while the 2-cyclopropyl-N4,N6-dimethyl analog (CAS 1508643-12-6) is available from building block suppliers including Chemspace (catalog BBV-43872273) [2]. The target compound occupies a distinct procurement niche: it offers the cyclopropyl pharmacophore combined with differentiated N4,N4-diethyl/N6-methyl substitution that is not replicated by any single commercially available analog. The compound is supplied for research use only (RUO), consistent with its positioning as a screening compound or synthetic intermediate rather than a validated probe or drug candidate [1][3].

Procurement
Source review
~$580/g
Premium pricing reflects unique substitution pattern; cheaper des-cyclopropyl or dimethyl analogs available.
Pricing indicative from aggregator; verify with supplier.
screening compound procurement building block sourcing vendor comparison lead discovery chemical supplier

Kinase Inhibitor Scaffold: 4,6-Diaminopyrimidine vs. 2,4-Isomer

The 4,6-diaminopyrimidine scaffold is a well-established kinase inhibitor pharmacophore, with numerous patent disclosures describing 4,6-diaminopyrimidine compounds as inhibitors of polo-like kinase 1 (PLK1), cyclin-dependent kinases (CDKs), and other therapeutically relevant kinases [1][2]. US Patent US9296704B2 specifically describes 4,6-diaminopyrimidine compounds 'useful as kinase inhibitors' and demonstrates that substitution at the 2-position and differentiation of the N4 and N6 amines are critical for kinase selectivity [2]. The target compound's 2-cyclopropyl group is a privileged fragment in kinase inhibitor design: cyclopropyl substitution at the pyrimidine 2-position has been employed in clinical candidates (e.g., iclaprim for DHFR) to improve target affinity and metabolic stability [3]. Importantly, the 4,6-diaminopyrimidine regioisomer (as in the target compound) is distinct from the more common 2,4-diaminopyrimidine isomer (as in TH588, a MTH1 inhibitor with IC50 = 5 nM ), offering a different hinge-binding geometry in kinase active sites [2].

Scaffold Regioisomer
Context-dependent
4,6-diaminopyrimidine
(2-cyclopropyl)
2,4-diaminopyrimidine
(e.g., TH588, MTH1 inhibitor)
Different hinge-binding geometry; no direct kinase data for this compound.
Regioisomer choice should align with target kinase structural model.
kinase inhibitor 4,6-diaminopyrimidine PLK1 CDK hinge-binding scaffold

N4,N4-Diethyl as a Capped Building Block vs. N4-Monoalkyl Analogs

The N4,N4-diethyl tertiary amine substituent in the target compound (CAS 1535316-73-4) is a chemically differentiated feature relative to N4-monoalkyl analogs such as 2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine (CAS available via PubChem, MW 178.23) [1] and 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3, MW 206.29) [2]. The tertiary N4,N4-diethyl group is fully substituted and therefore inert to acylation, sulfonylation, or reductive amination at that position, whereas N4-monoalkyl analogs retain a reactive secondary amine amenable to further derivatization . This means the target compound offers a 'capped' N4 position, forcing any further synthetic elaboration to occur at the N6-methyl position, the C5 position of the pyrimidine ring (if unsubstituted), or via functional group interconversion at the 2-cyclopropyl moiety . In contrast, N4-monoalkyl analogs present two reactive amine handles (N4 and N6), which can lead to mixtures in parallel chemistry workflows unless orthogonal protection strategies are employed [3].

Reactive Sites
Context-dependent
N4: inert (tertiary)
N6: reactive (secondary)
Total derivatizable sites: 1
N4: reactive
N6: reactive
Total sites: 2 (N4-monoalkyl)
Capped N4 simplifies parallel library synthesis by restricting derivatization to N6.
No experimental reaction comparison data.
building block synthetic intermediate N4,N4-diethylamino medicinal chemistry parallel synthesis

Optimal Application Scenarios


Kinase Inhibitor Hit Expansion with Differentiated Amine Pharmacophores

This compound is best deployed in medicinal chemistry programs exploring 4,6-diaminopyrimidine kinase inhibitors where asymmetric N4-tertiary/N6-secondary amine substitution is hypothesized to improve kinome selectivity. The 2-cyclopropyl group provides conformational constraint and metabolic shielding at the pyrimidine 2-position, while the N4,N4-diethyl group creates a sterically demanding, lipophilic tertiary amine that is chemically inert to further derivatization, thereby focusing SAR exploration on the N6-methyl position or C5 of the pyrimidine ring [1]. This scenario is supported by the patent literature (US9296704B2) demonstrating that differentiated 4,6-diaminopyrimidine substitution patterns drive kinase selectivity [2]. Researchers should confirm that the N4,N4-diethyl motif is required (rather than N4-monoalkyl) before selecting this compound over N4-monoalkyl analogs that offer two reactive amine sites.

Agrochemical Fungicide Lead Discovery

For agrochemical discovery programs targeting phytopathogenic fungi, this compound serves as a screening candidate within the cyclopropyl-substituted diaminopyrimidine class that was specifically claimed in US20100081679A1 as providing improved fungicidal activity at low application rates compared to alkynyl-substituted alternatives [1]. The differentiated N4,N4-diethyl/N6-methyl amine pattern may modulate physicochemical properties (predicted pKa ~6.39, moderate lipophilicity) relevant to foliar uptake and phloem mobility [2]. Users should conduct comparative MIC assays against a panel of agronomically relevant fungal pathogens (e.g., Botrytis cinerea, Septoria tritici, Puccinia spp.) alongside the des-cyclopropyl analog (CAS 1508664-40-1) and the N4,N6-dimethyl analog (CAS 1508643-12-6) to experimentally determine whether the 2-cyclopropyl + N4,N4-diethyl combination confers a measurable potency advantage.

Parallel Library Synthesis with Capped N4 Position

In parallel synthesis workflows, the N4,N4-diethyl tertiary amine is chemically inert to standard acylation, sulfonylation, and reductive amination conditions, meaning that any library enumeration at the amine positions will occur exclusively at the N6-methyl secondary amine [1]. This 'built-in protection' at N4 simplifies library synthesis by eliminating the need for orthogonal protecting group strategies and avoiding mixtures of N4- and N6-derivatized products that can arise with N4-monoalkyl analogs [2]. Researchers can use this compound as a starting material for a focused N6-alkylation, N6-acylation, or N6-sulfonylation library, confident that the N4,N4-diethyl group will remain unchanged. The 2-cyclopropyl group further provides a metabolically stable substituent at the pyrimidine 2-position, a feature valued in lead optimization [3].

HTS Screening Collection Procurement

For organizations curating diversity-oriented HTS screening libraries, this compound (CAS 1535316-73-4) offers a structurally distinct 4,6-diaminopyrimidine chemotype that is not replicated by any single commercially available analog. The combination of 2-cyclopropyl, N4,N4-diethyl, and N6-methyl substitution is unique to this CAS number among readily procurable screening compounds, as confirmed by searches of Molport and Chemspace building block catalogs [1][2]. The compound is stocked at gram scale by at least two independent suppliers (Life Chemicals and TRC) at ≥95% purity, meeting the minimum purity and quantity requirements for HTS plate preparation [1]. At a price point of ~$570-580/g, it is positioned as a specialty screening compound suitable for targeted library inclusion rather than full-deck HTS procurement. Procurement teams should verify current stock levels and lead times directly with suppliers before committing to screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
Asymmetric N4-tertiary/N6-secondary amine differentiation
Kinase selectivity vs symmetric amine analogs
Agrochemical fungicide discovery
2-Cyclopropyl + differentiated amine pharmacophore
MIC against fungal pathogen panel vs des-cyclopropyl analog
Parallel library synthesis
Capped N4,N4-diethyl tertiary amine (chemically inert)
N6-derivatization efficiency without orthogonal protection
HTS screening collection procurement
Unique chemotype among procurable 4,6-diaminopyrimidines
Supplier stock availability and purity specification
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